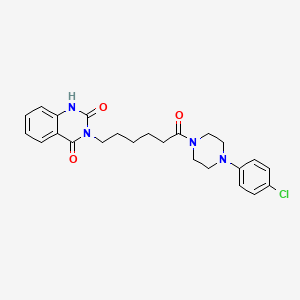
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H27ClN4O3 and its molecular weight is 454.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Quinazoline core : A bicyclic structure known for various biological activities.
- Piperazine moiety : Often associated with neuroactive properties.
- Chlorophenyl substituent : Enhances lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H27ClN4O4 |
| Molecular Weight | 485.96 g/mol |
| CAS Number | 688054-07-1 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound demonstrate moderate to strong activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Properties
Quinazoline derivatives are also explored for their anticancer potential:
- Mechanism of Action : These compounds may inhibit crucial enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases. For example, a study highlighted the ability of certain quinazoline derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways .
Neuroactive Effects
The piperazine component suggests potential neuroactive properties:
- Psychotropic Effects : Compounds containing piperazine rings are often investigated for their effects on serotonin receptors, which could lead to applications in treating psychiatric disorders .
Case Studies
- Antimicrobial Efficacy Study : A series of quinazoline derivatives were synthesized and tested against various bacterial strains. The most promising compounds showed inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial activity .
- Anticancer Activity Investigation : A study on quinazoline-based compounds demonstrated that modifications at specific positions on the quinazoline ring enhanced cytotoxicity against human cancer cell lines. The incorporation of piperazine was noted to improve selectivity towards cancer cells while reducing toxicity to normal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits DNA gyrase and topoisomerase IV, crucial for bacterial replication.
- Receptor Modulation : Interacts with neurotransmitter receptors, potentially altering neurochemical signaling pathways.
特性
IUPAC Name |
3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCUQPHMTGUNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













